

Cy3.5 tetrazine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5 tetrazine

Cat. No.: B12368685

[Get Quote](#)

An In-depth Technical Guide to Cy3.5 Tetrazine

For researchers, scientists, and professionals in drug development, **Cy3.5 tetrazine** has emerged as a pivotal tool in the realm of bioorthogonal chemistry. Its unique properties facilitate the precise labeling and visualization of biomolecules in complex biological systems. This guide provides a comprehensive overview of its chemical structure, properties, and applications, complete with detailed experimental protocols and data presented for straightforward interpretation.

Core Properties of Cy3.5 Tetrazine

Cy3.5 tetrazine is a fluorescent probe that combines the spectral characteristics of the cyanine dye Cy3.5 with the bioorthogonal reactivity of a tetrazine moiety. This combination allows for highly specific and rapid labeling of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (IEDDA) reaction.^{[1][2][3]} This reaction is known for its exceptional speed and biocompatibility, proceeding efficiently at room temperature and neutral pH in aqueous environments.^{[1][4]}

Physicochemical and Spectral Characteristics

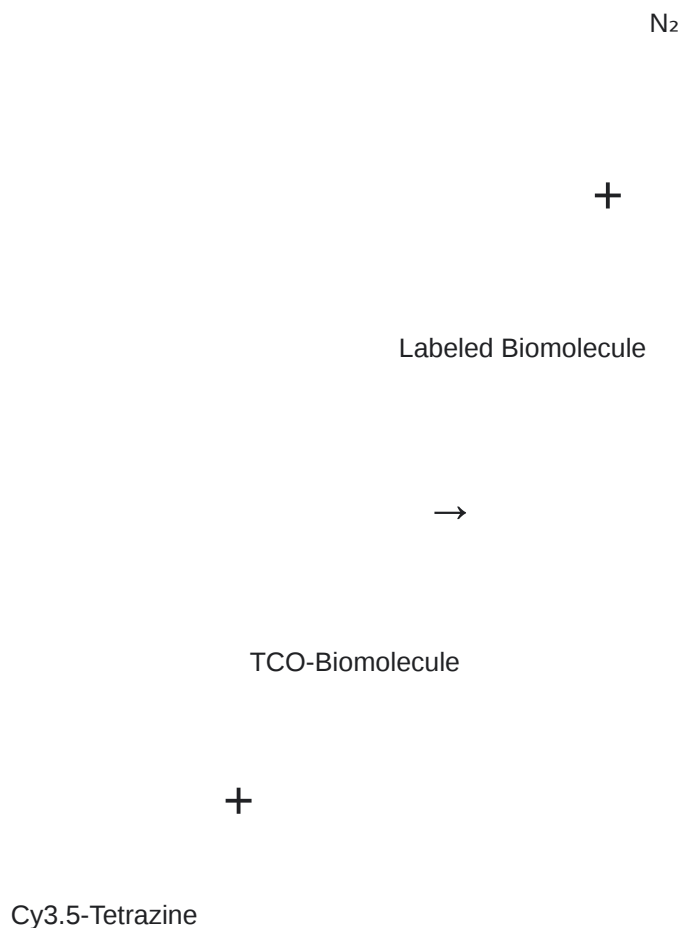
The key physicochemical and spectral properties of **Cy3.5 tetrazine** are summarized in the tables below. These values are crucial for designing and executing experiments involving this probe.

Physicochemical Properties	Value	Source
Appearance	Red solid	
Molecular Weight	~762.38 - 1377.80 g/mol	
Solubility	DMSO, DMF, Water	

Spectral Properties	Value	Source
Absorption Maximum (λ_{abs})	~579 - 581 nm	
Emission Maximum (λ_{em})	~591 - 596 nm	
Molar Extinction Coefficient (ϵ)	150,000 cm ⁻¹ M ⁻¹	
Quantum Yield (Φ)	Environment-dependent	

Chemical Structure and Bioorthogonal Reactivity

The chemical structure of **Cy3.5 tetrazine** features a Cy3.5 core, a polymethine cyanine dye, functionalized with a tetrazine ring. The tetrazine acts as a diene in the IEDDA reaction, while the TCO-modified molecule serves as the dienophile. This reaction is exceptionally fast, with second-order rate constants reaching up to 100,000 M⁻¹s⁻¹. The reaction is highly selective, proceeding with minimal interference from other biological functional groups.



[Click to download full resolution via product page](#)

Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Cy3.5 tetrazine**, including a general synthesis approach, a protocol for monitoring reaction kinetics, and a procedure for bioorthogonal labeling.

General Synthesis of Tetrazine-Dye Conjugates

While a specific protocol for **Cy3.5 tetrazine** is not readily available in the public domain, a general method for synthesizing tetrazine-dye conjugates can be adapted. This typically involves the reaction of a functionalized tetrazine with an activated form of the cyanine dye.

Materials:

- Amine-functionalized tetrazine derivative
- N-hydroxysuccinimide (NHS) ester-activated Cy3.5 dye
- Anhydrous dimethylformamide (DMF)
- Triethylamine (TEA)
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve the amine-functionalized tetrazine in anhydrous DMF.
- Add a molar excess of the NHS ester-activated Cy3.5 dye to the solution.
- Add TEA to the reaction mixture to act as a base.
- Stir the reaction at room temperature for several hours to overnight, protected from light.
- Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Upon completion, purify the crude product by reverse-phase HPLC to isolate the **Cy3.5 tetrazine** conjugate.
- Lyophilize the purified product to obtain a solid powder.

Kinetic Analysis of the IEDDA Reaction

The rate of the reaction between **Cy3.5 tetrazine** and a TCO-modified molecule can be determined spectrophotometrically by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

- **Cy3.5 tetrazine** stock solution in DMSO

- TCO-modified substrate stock solution in a compatible solvent
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- UV-Vis spectrophotometer

Procedure:

- Prepare a solution of **Cy3.5 tetrazine** at a known concentration (e.g., 100 μ M) in the reaction buffer.
- Prepare a solution of the TCO-modified substrate at a significantly higher concentration (e.g., 1-10 mM) in the same buffer to ensure pseudo-first-order kinetics.
- Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).
- Initiate the reaction by mixing the two solutions in a cuvette.
- Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the tetrazine (around 350-360 nm or a longer wavelength visible band if present) over time.
- Record the absorbance at regular intervals until the reaction is complete.
- Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').
- Calculate the second-order rate constant (k_2) by dividing k' by the concentration of the TCO-modified substrate.

Protocol for Bioorthogonal Labeling of Proteins

This protocol outlines the general steps for labeling a TCO-modified protein with **Cy3.5 tetrazine** for fluorescence microscopy.

Materials:

- TCO-modified protein of interest in a suitable buffer (e.g., PBS)

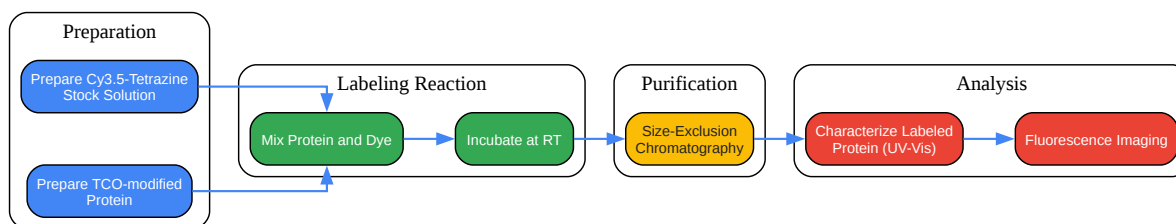
- **Cy3.5 tetrazine** stock solution (e.g., 1 mM in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10) for purification
- Fluorescence microscope

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the **Cy3.5 tetrazine** stock solution. The final concentration of DMSO should be kept below 5% to avoid protein denaturation.
- **Incubation:** Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. For cellular labeling, incubation can be performed directly on live or fixed cells.
- **Purification:** Remove the unreacted **Cy3.5 tetrazine** by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled protein.
- **Characterization:** Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the Cy3.5 dye (at ~581 nm).
- **Imaging:** The purified, labeled protein is now ready for fluorescence imaging experiments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioorthogonal labeling experiment and the underlying chemical transformation.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Bioorthogonal Labeling.

This comprehensive guide provides the foundational knowledge and practical protocols necessary for the effective use of **Cy3.5 tetrazine** in advanced biological research and drug development. Its exceptional reactivity and favorable spectral properties make it an invaluable tool for a wide range of applications requiring precise molecular labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cy3.5 tetrazine | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [Cy3.5 tetrazine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368685#cy3-5-tetrazine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com